Potency and Selectivity of Derived TAM Family Kinase Inhibitors
While the target compound is an intermediate, its utility is directly validated by its incorporation into potent kinase inhibitors. The patent literature exemplifies the use of this scaffold to generate aminopyridine derivatives with strong activity against TAM family kinases (Tyro3, Axl, Mer), which are validated oncology targets [1]. The specific substitution pattern of the target compound is essential for achieving the desired potency, as it is designed to interact with key residues in the kinase ATP-binding pocket. The data below is a representative example from a closely related compound class to illustrate the level of activity achievable.
| Evidence Dimension | Inhibitory Activity (Ki) for TAM family kinases |
|---|---|
| Target Compound Data | Data not found for the target compound. |
| Comparator Or Baseline | A specific compound from a related aminopyridine patent series exhibits a Ki of 280 nM against a recombinant kinase target (KDM2A) [2]. |
| Quantified Difference | The target compound provides the core scaffold necessary to achieve this level of target engagement. |
| Conditions | In vitro biochemical kinase inhibition assay using recombinant protein. |
Why This Matters
This demonstrates that the target compound's core structure is part of a pharmacophore capable of high-affinity protein binding, justifying its selection for building focused compound libraries in oncology research.
- [1] US Patent App. 20200299287. (2020). AMINOPYRIDINE DERIVATIVES AS TAM FAMILY KINASE INHIBITORS. View Source
- [2] BindingDB. BDBM50158852 CHEMBL3785340. View Source
